molecular formula C12H12F3N3 B2754490 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 1226268-82-1

1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No. B2754490
CAS RN: 1226268-82-1
M. Wt: 255.244
InChI Key: AIJSQTXKGROBEN-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the pyrazole family. It has gained significant attention in recent years due to its potential applications in scientific research. The compound has been synthesized using different methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. The compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has been shown to have both biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine in lab experiments is its high purity and stability. The compound is easy to synthesize and can be obtained in good yield. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine. One of the areas of interest is its potential as a therapeutic agent for the treatment of inflammation and cancer. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. In addition, the compound has potential applications in fluorescence imaging studies and as a ligand in the synthesis of metal complexes for catalytic reactions. Further research is needed to explore these areas of interest.
Conclusion:
In conclusion, 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been synthesized using different methods and has shown promising results in various studies. It has potential applications as a therapeutic agent for the treatment of inflammation and cancer, as well as in fluorescence imaging studies and as a ligand in the synthesis of metal complexes for catalytic reactions. Further research is needed to explore these areas of interest and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has been reported in several studies. One of the most common methods involves the reaction of 3,4-dimethylphenylhydrazine with 1-(trifluoromethyl)-1H-pyrazol-5-ylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The product is obtained in good yield and can be purified by recrystallization or column chromatography.

Scientific Research Applications

1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has shown potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes for catalytic reactions. The compound has also been studied for its anti-inflammatory and anti-tumor activities. In addition, it has been used as a probe in fluorescence imaging studies.

properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-(trifluoromethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c1-7-3-4-9(5-8(7)2)18-11(16)6-10(17-18)12(13,14)15/h3-6H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJSQTXKGROBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=N2)C(F)(F)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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